molecular formula C9H8BrClO2 B13663477 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone

1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone

Cat. No.: B13663477
M. Wt: 263.51 g/mol
InChI Key: PQWFSOBBFZMWRT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, featuring bromine, chlorine, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-methoxyacetophenone. The reaction typically occurs in the presence of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products:

  • Substituted derivatives with various functional groups.
  • Carboxylic acids or alcohols from oxidation or reduction.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methoxyphenyl)ethanone
  • 1-(3-Chloro-4-methoxyphenyl)ethanone
  • 1-(3-Bromo-4-chlorophenyl)ethanone

Comparison: 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone is unique due to the combination of bromine, chlorine, and methoxy substituents, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(3-bromo-4-chloro-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-4H,1-2H3

InChI Key

PQWFSOBBFZMWRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)Cl)OC

Origin of Product

United States

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